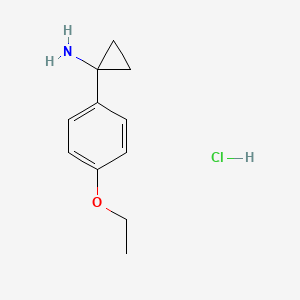

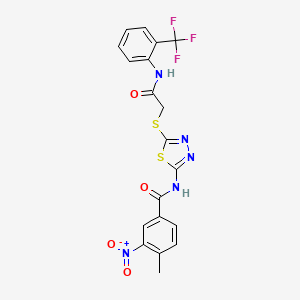

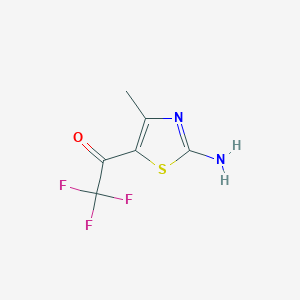

3-((Oxetan-3-ylamino)methyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Oxetan-3-ylamino)methyl)benzonitrile, commonly known as OMBN, is a relatively new compound that has gained attention in scientific research due to its potential properties and applications in various fields. It has a molecular weight of 188.23 .

Synthesis Analysis

The synthesis of oxetanes, such as OMBN, often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium . Increasing the equivalents of trimethyloxosulfonium iodide can lead to the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This method has been expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .Chemical Reactions Analysis

The formation of the oxetane ring from an epoxide requires moderate heating and has an activation energy of 13-17 kcal/mol . Subsequent ring-expansion barriers were calculated for oxetane to tetrahydrofuran (THF) at 25 kcal/mol and THF to tetrahydropyran (THP) at 38 kcal/mol . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .Physical And Chemical Properties Analysis

OMBN has a molecular weight of 188.23 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis and Biological Evaluation

- (Bhale et al., 2018) explored the synthesis of derivatives similar to 3-((Oxetan-3-ylamino)methyl)benzonitrile, demonstrating significant anticancer, antioxidant, and anti-inflammatory properties.

Catalyzed Cyanation

- (Dong et al., 2015) investigated the rhodium(III)-catalyzed cyanation of aromatic C-H bonds to form 2-(Alkylamino)benzonitriles, an approach relevant to the synthesis of compounds similar to 3-((Oxetan-3-ylamino)methyl)benzonitrile.

Corrosion Inhibition

- (Chaouiki et al., 2018) discussed the use of benzonitrile derivatives as corrosion inhibitors, a field where 3-((Oxetan-3-ylamino)methyl)benzonitrile-like compounds might be applicable.

Hammett Equation and Molecular Properties

- (Exner & Böhm, 2004) analyzed the substituent effects on benzonitriles, which could be relevant for understanding the properties of 3-((Oxetan-3-ylamino)methyl)benzonitrile.

Bioisosteres in Drug Discovery

- (Dubois et al., 2021) explored the use of oxetanes, a core component of 3-((Oxetan-3-ylamino)methyl)benzonitrile, as bioisosteres in drug discovery.

Photolysis in Polymer Medium

- (Čík et al., 1991) investigated the photolysis of benzonitrile derivatives in a polymer medium, relevant to the study of 3-((Oxetan-3-ylamino)methyl)benzonitrile under similar conditions.

Clay Catalysis

- (Wali et al., 1998) examined the conversion of methyl benzoate and NH3 into benzonitrile and amides using clay catalysis, indicating potential synthetic routes for related compounds.

properties

IUPAC Name |

3-[(oxetan-3-ylamino)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-5-9-2-1-3-10(4-9)6-13-11-7-14-8-11/h1-4,11,13H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZVIYYWHRMUPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC(=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Oxetan-3-ylamino)methyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2630183.png)

![3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2630186.png)

![1-[4-Hydroxy-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B2630188.png)

![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2630196.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2630197.png)

![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile](/img/structure/B2630203.png)